benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a chemical compound belonging to the class of imidazo[4,5-c]pyridines These compounds are characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzylamine derivative with a suitable imidazole precursor in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, catalyst, and reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various imidazo[4,5-c]pyridine derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets can provide insights into new therapeutic strategies.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in developing new drugs. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives
Imidazo[4,5-c]pyridine derivatives
Benzyl derivatives of other heterocyclic compounds
Uniqueness: Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate stands out due to its specific structural features and reactivity profile. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
benzyl 3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-9-11-4-2-1-3-5-11)17-7-6-12-13(8-17)16-10-15-12/h1-5,10H,6-9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSTDBKVYVLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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